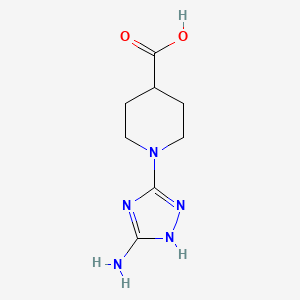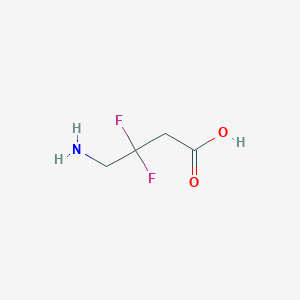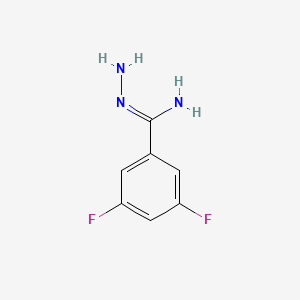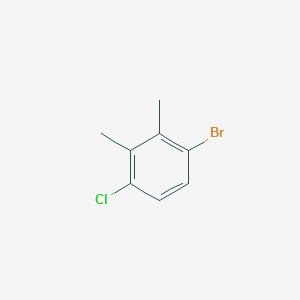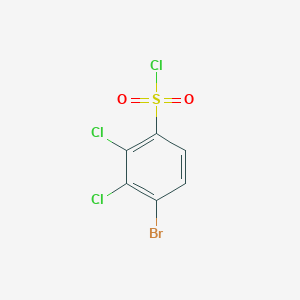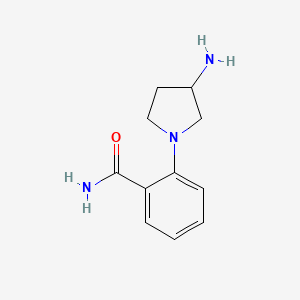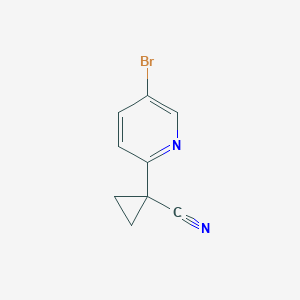
1-(5-溴吡啶-2-基)环丙基甲腈
描述
“1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile” is a chemical compound with the CAS Number: 827628-15-9. It has a molecular weight of 223.07 . The IUPAC name for this compound is 1-(5-bromo-2-pyridinyl)cyclopropanecarbonitrile .
Molecular Structure Analysis
The InChI code for “1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile” is 1S/C9H7BrN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile” is a solid at room temperature . The compound should be stored at room temperature .科学研究应用
合成和抗菌活性
Bogdanowicz 等人(2013 年)的一项研究利用指定化合物的衍生物合成了新型 4-吡咯烷-3-氰基吡啶衍生物。对这些化合物针对各种细菌的抗菌活性进行了评估,显示最小抑菌浓度值范围为 6.2 至 100 µg/mL,突出了它们作为抗菌剂的潜力(Bogdanowicz 等人,2013)。
化学反应和衍生物形成
Fariña 等人(1986 年)报告了 3-溴-5-甲氧呋喃-2(5H)-酮与亲核试剂的反应,导致环丙烷衍生物的形成。这项研究提供了关于涉及双重迈克尔加成的机制的见解,随后通过内部亲核取代进行闭环,展示了该化合物在创建结构复杂的分子中的效用(Fariña 等人,1986)。
荧光性质和生物活性
Girgis 等人(2004 年)通过 2-溴-3-吡啶甲腈与 α-氨基酸酯盐酸盐的反应合成了 N-[(4,6-二芳基-3-吡啶甲腈)-2-基]氨基酸酯。研究了这些化合物的荧光性质,并显示出相当的抗菌活性,表明它们有可能发展成新型生物活性化合物(Girgis 等人,2004)。
安全和危害
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRMZTUSQIMIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695096 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827628-15-9 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

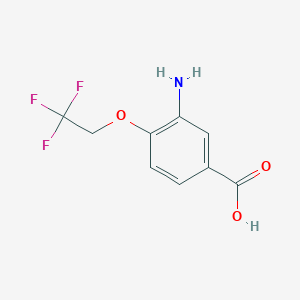
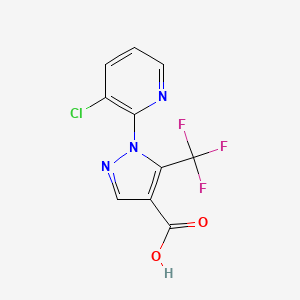
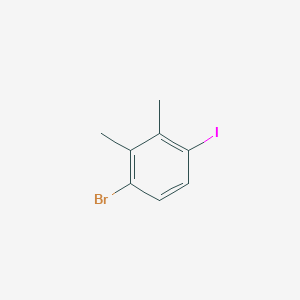
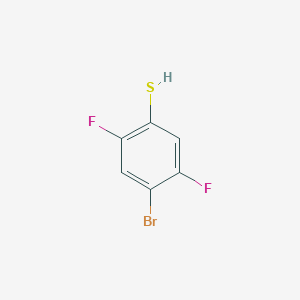
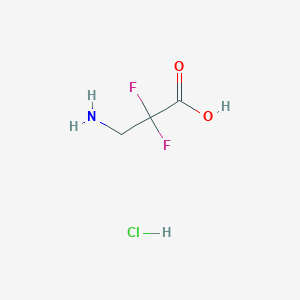

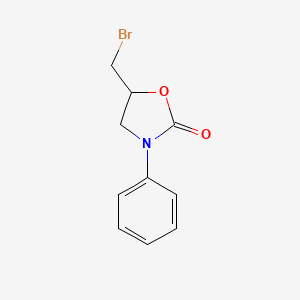
![2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile](/img/structure/B1524106.png)
